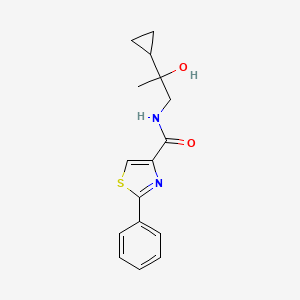

4-苄基-N-(4-氯苄基)-1-菲噻啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

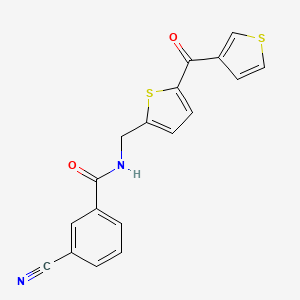

Phthalazine derivatives, including compounds like 4-benzyl-N-(4-chlorobenzyl)-1-phthalazinamine, have garnered attention for their potential in medicinal chemistry and material science due to their unique structural and chemical properties. These compounds serve as key intermediates in the synthesis of a variety of pharmacologically active molecules and exhibit a wide range of chemical reactivities and interactions.

Synthesis Analysis

The synthesis of phthalazine derivatives often involves multi-component reactions (MCRs) that allow for the efficient assembly of complex molecules from simple substrates in a single operation. For instance, the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives can be catalyzed by specific catalysts in aqueous media, highlighting a green chemistry approach with advantages such as high yields, short reaction times, and mild reaction conditions (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is characterized by X-ray diffraction methods, revealing insights into the electron distribution, bond lengths, and angles that govern the reactivity and interactions of these molecules. Studies on the hydrogen-bonded structures of phthalazine with chloro- and nitro-substituted benzoic acids have provided detailed structural data, highlighting the importance of intermolecular interactions in determining the molecular conformation and stability of these compounds (Gotoh & Ishida, 2011).

Chemical Reactions and Properties

Phthalazine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and condensations, to yield a wide array of functionalized molecules. These reactions are influenced by the electronic effects of substituents on the phthalazine ring, which can be systematically studied through spectroscopic methods and theoretical calculations (Bodzioch et al., 2019).

科学研究应用

合成和生物活性

合成技术:研究已经集中在开发苯并噻唑胺衍生物的高效合成方法上,包括4-苄基-N-(4-氯苄基)-1-苯并噻唑胺。诸如超声波处理等技术已被用于提高这些化合物的产率和反应时间,突显了它们在生产具有有趣生物活性的氟代杂环化合物方面的潜力(Pothiredd et al., 2022)。

抗菌性能:发现4-苄基-2H-苯并噻唑衍生物的某些衍生物对革兰氏阳性和阴性细菌以及真菌具有良好的抗菌效果,凸显了它们在应对抗生素耐药性方面的潜力(El-Wahab et al., 2011)。

抗真菌活性:一些苯并噻唑酮衍生物已经表现出对致病酵母和丝状真菌的显著抗真菌活性,表明它们在开发新的抗真菌药物方面具有潜力(Derita et al., 2013)。

化学性质和应用

催化应用:该化合物已被用于催化剂开发,用于各种杂环衍生物的一锅法合成,表明其在有机合成中的多功能性和在绿色化学中的潜力(Khazaei et al., 2015)。

结构表征:已对相关化合物进行了详细的结构分析,以了解它们的分子构型,这对设计具有所需生物或化学性质的化合物至关重要(Qin et al., 2020)。

聚合物科学:苯并噻唑胺的衍生物已被纳入高性能聚合物中,展示出增强的热稳定性和氧化稳定性。这些聚合物是在需要在高温下具有耐久性的工程应用中的有前景的材料(Liu et al., 2001)。

属性

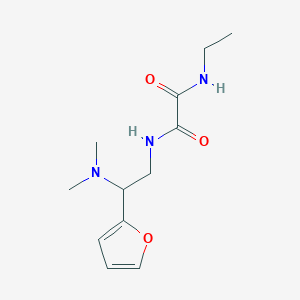

IUPAC Name |

4-benzyl-N-[(4-chlorophenyl)methyl]phthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3/c23-18-12-10-17(11-13-18)15-24-22-20-9-5-4-8-19(20)21(25-26-22)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBUWFGJVUFRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(4-chlorobenzyl)-1-phthalazinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)

![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)

![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)

![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)